molecular formula C25H30N2O4 B10792768 N-(Adamant-1-yl)-1-allyl-5,8-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide

N-(Adamant-1-yl)-1-allyl-5,8-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide

Cat. No.: B10792768
M. Wt: 422.5 g/mol
InChI Key: XBOQELXARBRXEY-UHFFFAOYSA-N
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Description

N-(Adamant-1-yl)-1-allyl-5,8-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide is a complex organic compound that features a unique adamantane moiety. Adamantane, a polycyclic cage molecule, is known for its high symmetry and remarkable properties, making it a valuable scaffold in medicinal chemistry . This compound combines the adamantane structure with a quinoline derivative, which is often used in various pharmaceutical applications due to its biological activity.

Preparation Methods

The synthesis of N-(Adamant-1-yl)-1-allyl-5,8-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide typically involves multiple steps. One common method includes the reaction of adamantan-1-amine with quinoline derivatives under specific conditions. The reaction conditions often involve the use of solvents like methanol and catalysts to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

N-(Adamant-1-yl)-1-allyl-5,8-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

N-(Adamant-1-yl)-1-allyl-5,8-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(Adamant-1-yl)-1-allyl-5,8-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets. The adamantane moiety enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the quinoline derivative can interact with enzymes or receptors, inhibiting their activity and leading to therapeutic effects .

Comparison with Similar Compounds

N-(Adamant-1-yl)-1-allyl-5,8-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide can be compared with other adamantane-containing compounds, such as:

The uniqueness of this compound lies in its combination of the adamantane and quinoline structures, providing a versatile scaffold for various applications in medicinal chemistry and beyond.

Properties

Molecular Formula

C25H30N2O4

Molecular Weight

422.5 g/mol

IUPAC Name

N-(1-adamantyl)-5,8-dimethoxy-4-oxo-1-prop-2-enylquinoline-3-carboxamide

InChI

InChI=1S/C25H30N2O4/c1-4-7-27-14-18(23(28)21-19(30-2)5-6-20(31-3)22(21)27)24(29)26-25-11-15-8-16(12-25)10-17(9-15)13-25/h4-6,14-17H,1,7-13H2,2-3H3,(H,26,29)

InChI Key

XBOQELXARBRXEY-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C=C1)OC)N(C=C(C2=O)C(=O)NC34CC5CC(C3)CC(C5)C4)CC=C

Origin of Product

United States

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